8-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid
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Overview
Description
2-((1H-Indol-3-yl)methyl)-8-ethyl-3-hydroxyquinoline-4-carboxylic acid is a complex organic compound that features both indole and quinoline moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The indole ring is a common scaffold in many natural products and pharmaceuticals, while the quinoline ring is known for its antimalarial and antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Indol-3-yl)methyl)-8-ethyl-3-hydroxyquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener synthesis methods to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-((1H-Indol-3-yl)methyl)-8-ethyl-3-hydroxyquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are often used under acidic or basic conditions.
Major Products
The major products of these reactions include various substituted indoles and quinolines, which can be further functionalized for specific applications .
Scientific Research Applications
2-((1H-Indol-3-yl)methyl)-8-ethyl-3-hydroxyquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((1H-Indol-3-yl)methyl)-8-ethyl-3-hydroxyquinoline-4-carboxylic acid involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Quinoline: A simpler structure that forms the basis for many antimalarial drugs.
Tetrahydroquinoline: A reduced form of quinoline with different biological activities.
Uniqueness
2-((1H-Indol-3-yl)methyl)-8-ethyl-3-hydroxyquinoline-4-carboxylic acid is unique due to its combination of indole and quinoline moieties, which confer a broad range of biological activities. This dual functionality makes it a versatile compound in medicinal chemistry and drug development .
Properties
CAS No. |
924634-59-3 |
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Molecular Formula |
C21H18N2O3 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
8-ethyl-3-hydroxy-2-(1H-indol-3-ylmethyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C21H18N2O3/c1-2-12-6-5-8-15-18(21(25)26)20(24)17(23-19(12)15)10-13-11-22-16-9-4-3-7-14(13)16/h3-9,11,22,24H,2,10H2,1H3,(H,25,26) |
InChI Key |
DLWNYTLQAVGLRV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=C(C(=N2)CC3=CNC4=CC=CC=C43)O)C(=O)O |
Origin of Product |
United States |
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